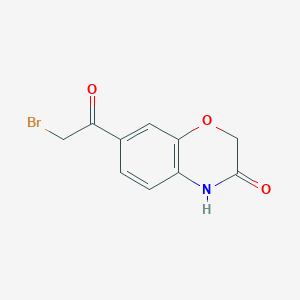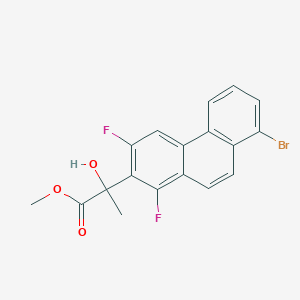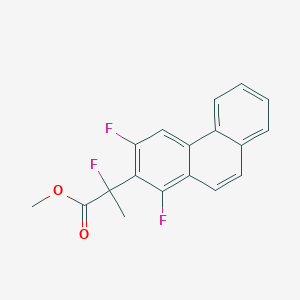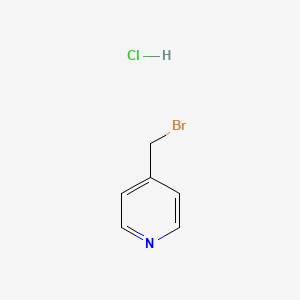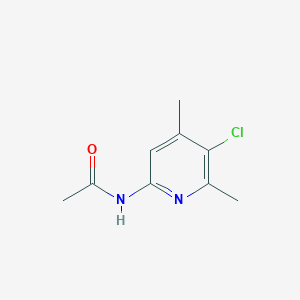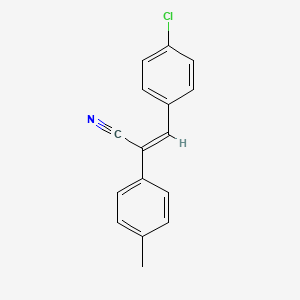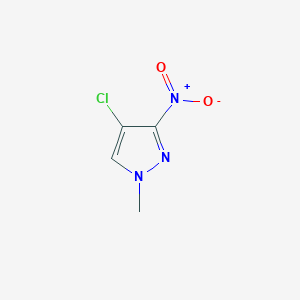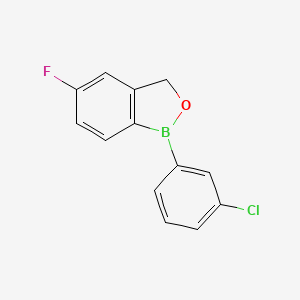
1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole
Descripción general
Descripción
1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been shown to exhibit promising results in the treatment of various diseases, including parasitic infections and cancer. In
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes, including protein synthesis and DNA replication. This inhibition leads to the death of the target cells, making it an effective treatment for parasitic infections and cancer.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity in mammalian cells. However, it has been found to cause some physiological effects, including changes in gene expression and alterations in cellular metabolism. These effects are thought to be a result of the compound's inhibition of various enzymes involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and exhibits activity against a wide range of parasites and cancer cell lines. However, it also has some limitations, including its unknown mechanism of action and potential off-target effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for parasitic infections and cancer. Another direction is to explore its potential use in combination with other drugs to enhance its effectiveness. Additionally, studies could focus on optimizing the synthesis method to improve yield and reduce costs. Finally, further research could be conducted to assess the safety and efficacy of this compound in animal models and clinical trials.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in the field of medicine. Its synthesis method is simple and efficient, and it has been shown to exhibit activity against a wide range of parasites and cancer cell lines. Although its mechanism of action is not fully understood, studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. Further research is needed to fully explore the potential of this compound and to develop more effective treatments for parasitic infections and cancer.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit activity against a wide range of parasites, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. Additionally, this compound has been found to have anticancer properties, with studies showing its effectiveness against various cancer cell lines.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-fluoro-3H-2,1-benzoxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BClFO/c15-11-3-1-2-10(7-11)14-13-5-4-12(16)6-9(13)8-17-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJVXNNESHMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)F)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



